Methyl 3-iodo-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-iodo-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C5H5IN2O2. It is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring with two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-iodo-1H-pyrazole-4-carboxylic acid.
Reaction Process: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis for large-scale production, which can enhance efficiency and reduce production time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom in the compound can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and other substituted pyrazoles.
Scientific Research Applications
Chemistry: Methyl 3-iodo-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-iodo-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl 3-bromo-1H-pyrazole-4-carboxylate
Methyl 3-chloro-1H-pyrazole-4-carboxylate
Methyl 3-fluoro-1H-pyrazole-4-carboxylate
Uniqueness: Methyl 3-iodo-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts different chemical reactivity and biological properties compared to its bromo, chloro, and fluoro counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLNZCSEWCVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736249 | |
Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268684-41-8 | |
Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-iodo-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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